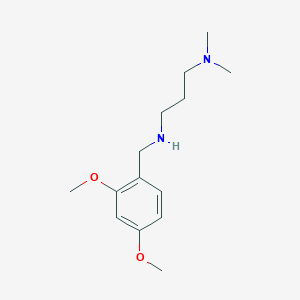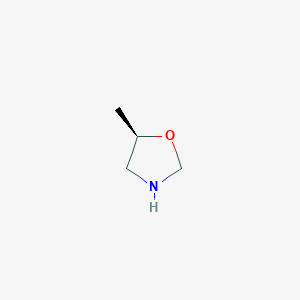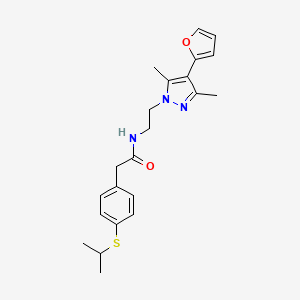
3-Methyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
3-Methyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione works by binding to the glutamate transporter and inhibiting its function. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular glutamate levels and cause excitotoxicity in vitro. In vivo studies have demonstrated that this compound can induce seizures and cause neurodegeneration in the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Methyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione is its potency and selectivity for glutamate transporters, which allows for specific manipulation of glutamate signaling. However, its neurotoxic effects limit its use in certain experiments and highlight the importance of careful dosing and monitoring.
Direcciones Futuras
Future research on 3-Methyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione could focus on developing more selective inhibitors of glutamate transporters, as well as investigating the potential therapeutic applications of these inhibitors in neurological disorders. Additionally, studies could explore the role of glutamate transporters in other physiological processes, such as synaptic plasticity and learning and memory.
Métodos De Síntesis
3-Methyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione can be synthesized by reacting 4,4,4-trifluorobutanoyl chloride with piperidine, followed by reaction with 3-methylimidazolidine-2,4-dione. The resulting product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
3-Methyl-1-(1-(4,4,4-trifluorobutanoyl)piperidin-4-yl)imidazolidine-2,4-dione has been used in scientific research to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. It has also been used as a tool to investigate the structure and function of glutamate transporters.
Propiedades
IUPAC Name |
3-methyl-1-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O3/c1-17-11(21)8-19(12(17)22)9-3-6-18(7-4-9)10(20)2-5-13(14,15)16/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBLBOSOLCRZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2793013.png)
![1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B2793015.png)
![(E)-3-(4-methoxyanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2793017.png)
![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/no-structure.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2793022.png)
![N-(3-chlorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2793023.png)





![1-benzyl-N~5~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2793033.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide](/img/structure/B2793034.png)
